Sideritoflavone
CAS No.: 70360-12-2
Cat. No.: VC21341233
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70360-12-2 |
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Molecular Formula | C18H16O8 |
Molecular Weight | 360.3 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one |
Standard InChI | InChI=1S/C18H16O8/c1-23-16-14(22)13-11(21)7-12(8-4-5-9(19)10(20)6-8)26-15(13)17(24-2)18(16)25-3/h4-7,19-20,22H,1-3H3 |
Standard InChI Key | UWNUJPINKMRKKR-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC |
Canonical SMILES | COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC |
Melting Point | 197-198°C |
Chemical Identity and Structural Characterization
Basic Chemical Information
Sideritoflavone is a flavonoid compound with the molecular formula C18H16O8 and a molecular weight of 360.3 g/mol . It is also known by several synonyms including sideritiflavone, 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone, and 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one . Its unique chemical structure features a chromene backbone with multiple hydroxyl and methoxy substituents, creating a distinctive functional profile that contributes to its biological activities.
The compound has been assigned the CAS Registry Number 70360-12-2, which serves as its unique identifier in chemical databases . From a structural perspective, sideritoflavone belongs to the broader class of flavonoids, which are polyphenolic compounds widely distributed in plants and known for their diverse biological effects.
Structural Characteristics and Representation
Structurally, sideritoflavone contains three hydroxyl groups (at positions 5, 3', and 4') and three methoxy groups (at positions 6, 7, and 8), making it a trihydroxy-trimethoxyflavone derivative . This unique pattern of substitution distinguishes it from other flavonoids and contributes to its specific biological properties.
Physical and Chemical Properties
Physical Properties
Sideritoflavone typically exists as a solid at room temperature with distinct physical properties that influence its handling and applications. The following table summarizes the key physical properties of this compound:
These physical characteristics are important for understanding the behavior of sideritoflavone in various experimental and application contexts, including extraction, purification, formulation, and drug delivery.
Chemical Properties and Molecular Characteristics
The chemical properties of sideritoflavone are largely determined by its functional groups, particularly the hydroxyl and methoxy substituents. Key chemical parameters include:
Property | Value | Reference |
---|---|---|
LogP | 1.53 | |
Hydrogen Bond Donor Count | 3 | |
Hydrogen Bond Acceptor Count | 8 | |
Rotatable Bond Count | 4 | |
Heavy Atom Count | 26 | |
Complexity | 549 |
The LogP value of 1.53 indicates moderate lipophilicity, suggesting a balance between water solubility and membrane permeability, which is relevant for its bioavailability and pharmacokinetic properties . The presence of three hydrogen bond donors (the hydroxyl groups) and eight hydrogen bond acceptors (oxygen atoms) enables sideritoflavone to engage in multiple hydrogen bonding interactions with biological targets, potentially contributing to its biological activities .
Natural Sources and Occurrence
Plant Sources
Sideritoflavone has been identified in several plant species, demonstrating its natural occurrence and distribution across different botanical families. The following plant species have been reported to contain sideritoflavone:
Plant Species | Family | Reference |
---|---|---|
Madia gracilis | Asteraceae | |
Hyptis brachiata | Lamiaceae | |
Baccharis densiflora | Asteraceae |
The isolation of sideritoflavone from these diverse plant sources suggests its potential ecological role in plant defense mechanisms or other biological functions. This natural distribution also provides multiple potential sources for extraction and study of this compound.
Extraction and Isolation
The extraction of sideritoflavone from natural sources typically involves standard natural product isolation techniques, though specific methodologies vary depending on the plant source and research objectives. The compound has been successfully isolated from Baccharis densiflora, as reported in literature focused on its anti-cancer properties . The extraction process generally involves organic solvent extraction followed by chromatographic purification to obtain pure sideritoflavone for research and analysis.
Biological Activities and Pharmacological Properties
Anti-Cancer Effects
One of the most significant biological activities of sideritoflavone is its cytotoxicity toward cancer cells, particularly breast cancer. Research has demonstrated that sideritoflavone is toxic to JIMT-1 breast cancer cells, suggesting potential anti-cancer applications .
A notable aspect of sideritoflavone's anti-cancer activity is its ability to inhibit the proliferation of both non-cancer stem cell (non-CSC) and cancer stem cell (CSC) sub-populations to the same extent . This is particularly significant because cancer stem cells are often resistant to conventional therapies and are implicated in tumor recurrence and metastasis.
Cellular Mechanisms
The anti-cancer effects of sideritoflavone are mediated through several cellular mechanisms:
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Cell Cycle Arrest: Treatment with sideritoflavone results in an accumulation of cells in the G2 phase of the cell cycle, suggesting cell cycle arrest at this checkpoint .
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DNA Damage Induction: Sideritoflavone-treated cells show increased levels of γ-H2A histone family member X, indicating the induction of DNA double-strand breaks . This DNA damage likely contributes to the compound's cytotoxic effects on cancer cells.
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Inhibition of Cell Movement: Sideritoflavone treatment decreases cell movement, which could potentially reduce the invasive and metastatic capabilities of cancer cells .
Effects on Signaling Pathways
Sideritoflavone modulates several key cellular signaling pathways, which may explain its observed biological effects:
Signaling Pathway | Effect of Sideritoflavone | Reference |
---|---|---|
Wnt Pathway | Activation | |
Myc/Max Pathway | Activation | |
Transforming Growth Factor-β (TGF-β) Pathway | Activation | |
Nuclear Factor-κB (NF-κB) | Increased p65 levels |
The activation of these pathways by sideritoflavone treatment suggests complex cellular responses that collectively contribute to its anti-cancer effects. The Wnt, Myc/Max, and TGF-β pathways play significant roles in cell proliferation, differentiation, and apoptosis, while NF-κB is involved in cellular responses to stress, cytokines, and DNA damage.
Form | Storage Temperature | Stability Period | Reference |
---|---|---|---|
Powder | -20°C | 3 years | |
Powder | 4°C | 2 years | |
In solvent | -80°C | 6 months | |
In solvent | -20°C | 1 month |
Sideritoflavone is reported to be stable at ambient temperature for a few days during ordinary shipping and customs processing, which is important information for research material transport and handling .
Solubility and Formulation
The solubility characteristics of sideritoflavone affect its handling in laboratory settings and its potential for pharmaceutical formulation:
For compounds with low water solubility like sideritoflavone, formulation strategies for in vivo applications may include solvent mixtures such as DMSO:Tween 80:Saline in appropriate ratios .
Research Implications and Future Directions
Future Research Directions
Several areas warrant further investigation to fully understand and potentially exploit the therapeutic properties of sideritoflavone:
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Detailed mechanism of action studies to elucidate the precise molecular targets of sideritoflavone.
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Structure-activity relationship analyses to identify the specific structural features responsible for its biological activities.
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In vivo efficacy and toxicity studies to assess its potential for clinical development.
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Investigation of potential synergistic effects with established anti-cancer agents.
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Development of improved formulation strategies to enhance its bioavailability and delivery.
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